Mass Spectrometric Differentiation: +5 Da Precursor Mass Shift Enables Unambiguous Metabolite Tracking vs. Unlabeled and +3 Da Isotopologues
T-705 Ribofuranose-13C₅ exhibits a molecular ion [M+H]⁺ at m/z 295.18 in positive ion electrospray ionization mode, representing a mass shift of +5.00 Da relative to unlabeled T-705 Ribofuranose (m/z 290.18). This contrasts with Favipiravir-¹³C₃, which incorporates only three ¹³C atoms exclusively on the pyrazine ring, yielding a +3.00 Da shift (m/z 293.18) and leaving the ribofuranose moiety unlabeled . The +5 Da shift of T-705 Ribofuranose-13C₅ satisfies the widely accepted minimum mass difference of +3 Da required to avoid isotopic cross-talk between analyte and internal standard channels in triple quadrupole MS/MS analysis, while the +3 Da shift of Favipiravir-¹³C₃ approaches this threshold and may be susceptible to interference from the natural abundance M+3 isotopic peak of the unlabeled metabolite [1]. Furthermore, because the stable isotope label resides on the ribofuranose sugar, the characteristic fragment ions arising from cleavage of the N-glycosidic bond retain the full +5 Da mass tag, enabling simultaneous selected reaction monitoring (SRM) of both the intact precursor and the sugar-derived product ions .
| Evidence Dimension | Molecular ion mass shift vs. unlabeled metabolite (positive ion ESI, [M+H]⁺) |
|---|---|
| Target Compound Data | m/z 295.18 (+5.00 Da shift; 5 × ¹³C on ribofuranose) |
| Comparator Or Baseline | Favipiravir-¹³C₃: m/z 293.18 (+3.00 Da shift; 3 × ¹³C on pyrazine ring). Unlabeled T-705 Ribofuranose: m/z 290.18 |
| Quantified Difference | T-705 Ribofuranose-13C₅ provides 2.00 Da greater mass separation from the unlabeled analyte versus Favipiravir-¹³C₃; the ribofuranose-localized label preserves the mass tag on all sugar-containing fragment ions, unlike ring-labeled alternatives. |
| Conditions | Calculated from molecular formula C₅¹³C₅H₁₂FN₃O₆ (MW 294.180) vs. C₁₀H₁₂FN₃O₆ (MW 289.22) vs. C₇¹³C₃H₁₂FN₃O₆ (MW 292.18 for Favipiravir-¹³C₃). Fragment ion analysis inferred from N-glycosidic bond cleavage chemistry. |
Why This Matters
A +5 Da mass shift with ribofuranose-specific labeling provides superior channel separation from the unlabeled analyte and preserves the isotope tag on sugar-derived MS/MS fragments, reducing the risk of quantitative inaccuracy from isotopic cross-talk in regulated bioanalytical methods.
- [1] Nilsson LB, Eklund G. Direct quantification in bioanalytical LC–MS/MS using internal calibration via analyte/stable isotope ratio. J Pharm Biomed Anal. 2007;43(3):1094-1099. doi:10.1016/j.jpba.2006.09.034. View Source
